molecular formula C15H21BrN2O2 B13161350 tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13161350
M. Wt: 341.24 g/mol
InChI Key: CAOWQHHGXYCTBI-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the functional groups present in the molecule.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The carbamate group can serve as a protecting group for amines in multi-step organic synthesis.

Biology and Medicine:

    Pharmacophore Development: The compound can be used in the development of pharmacophores for drug discovery.

    Biological Probes: Utilized as a probe to study biological pathways and interactions.

Industry:

    Material Science:

    Catalysis: Used as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(4-iodophenyl)carbamate
  • tert-Butyl N-(4-chlorophenyl)carbamate

Comparison:

  • Uniqueness: The presence of the pyrrolidinyl group in tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate distinguishes it from other similar compounds. This group can enhance the compound’s binding affinity and specificity for certain biological targets.
  • Reactivity: The bromine atom in the bromophenyl group can undergo specific substitution reactions that are not possible with other halogens like chlorine or iodine.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-4-6-11(16)7-5-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOWQHHGXYCTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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